Comparative Antitumor Activity: 2-Methyl-5-nitrobenzimidazole as a Benchmark
The antitumor activity of 2-methyl-5(6)-nitro-1H-benzimidazole (a close structural analog) was evaluated against breast cancer MCF7 cells, demonstrating an IC50 of 4.52 µg/mL [1]. This data serves as a quantitative benchmark for the 5-nitrobenzimidazole scaffold, highlighting that the parent compound 1-methyl-5-nitro-1H-benzo[d]imidazole, while not directly tested in this study, provides the foundational core for further derivatization to achieve potent anticancer activity [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; serves as scaffold core |
| Comparator Or Baseline | 2-Methyl-5(6)-nitro-1H-benzimidazole: IC50 = 4.52 µg/mL |
| Quantified Difference | N/A (class-level inference) |
| Conditions | MCF7 breast cancer cell line |
Why This Matters
This benchmark establishes the 5-nitrobenzimidazole scaffold as a viable starting point for anticancer drug discovery, justifying the procurement of 1-methyl-5-nitro-1H-benzo[d]imidazole as a key building block.
- [1] Ramla, M. M., et al. (2006). Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles. Bioorganic & Medicinal Chemistry, 14(21), 7324-7332. View Source
- [2] Ramla, M. M., et al. (2006). Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles. Bioorganic & Medicinal Chemistry, 14(21), 7324-7332. View Source
